molecular formula C12H14N4O B2461402 6-(4-Acetylpiperazin-1-yl)picolinonitrile CAS No. 1477952-62-7

6-(4-Acetylpiperazin-1-yl)picolinonitrile

Cat. No. B2461402
CAS RN: 1477952-62-7
M. Wt: 230.271
InChI Key: HPGFWOMIRILBQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Acetylpiperazin-1-yl)picolinonitrile is a chemical compound with the molecular formula C12H14N4O . The “6-(4-acetylpiperazin-1-yl)” part of the name indicates that a 4-acetylpiperazine group is attached to the sixth carbon atom .


Synthesis Analysis

The synthesis of compounds similar to 6-(4-Acetylpiperazin-1-yl)picolinonitrile has been reported in the literature. For instance, the synthesis of piperazinylquinoxaline derivatives involved structural modification and optimization based on previously identified compounds . Another study reported the synthesis of a compound via a one-step substitution reaction .


Molecular Structure Analysis

The molecular structure of 6-(4-Acetylpiperazin-1-yl)picolinonitrile consists of a picolinonitrile core with a 4-acetylpiperazine group attached . The compound has a molecular weight of 230.26576 .

Scientific Research Applications

Anticancer Activity and Multikinase Inhibition : One significant application of related compounds involves their potential in anticancer therapy. For instance, a derivative identified as a potent multikinase inhibitor showed substantial broad-spectrum antiproliferative activity against various human cancer cell lines. Such compounds, through minor structural modifications, demonstrate significant inhibitory activity towards oncogenic kinases implicated in tumorigenesis and angiogenesis, highlighting their potential as promising candidates for developing potent anticancer chemotherapeutics (El-Damasy et al., 2016).

Glycosylation Enhancers : Another application lies in the field of synthetic chemistry, where derivatives of picolinonitrile have been used to enhance the glycosylation of partially protected N-acetylglucosamine derivatives. This application is crucial in the synthesis of complex carbohydrates and glycoconjugates, offering insights into improving reaction outcomes and efficiency (Crich & Dudkin, 2001).

Neuropharmacology : In neuropharmacology, related compounds have demonstrated selective inhibition of N-methyl-D-aspartate (NMDA)-type excitatory amino acid receptors, providing insights into developing treatments for neurological disorders. Such compounds show promise as potent NMDA receptor antagonists, potentially contributing to therapeutic strategies for epilepsy and other neurodegenerative diseases (Lehmann et al., 1988).

Tubulin Polymerization Inhibitors : Research has also identified compounds that inhibit tubulin polymerization, a crucial process in cell division, indicating potential applications in cancer therapy. These inhibitors disrupt microtubule formation, inducing cell cycle arrest and exhibiting antiproliferative activity against cancer cells, representing another avenue for anticancer drug development (Minegishi et al., 2015).

Antibacterial Agents : Additionally, compounds with the picolinonitrile moiety have been synthesized with potent antibacterial activity. Such research underscores the relevance of structural modifications in developing new antibacterial agents capable of addressing the challenge of antibiotic resistance (Chu, Fernandes, & Pernet, 1986).

Safety and Hazards

The safety data sheet for a similar compound, 7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on 6-(4-Acetylpiperazin-1-yl)picolinonitrile and similar compounds are promising. For instance, a novel imaging probe based on a similar structure could be applied as a valuable tool for management of anti-c-Met therapies in patients in the future . Additionally, piperazinylquinoxaline derivatives that showed potent PI3Kα inhibitory activity and cellular antiproliferative potency may be promising agents for potential applications in cancer treatment .

properties

IUPAC Name

6-(4-acetylpiperazin-1-yl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-10(17)15-5-7-16(8-6-15)12-4-2-3-11(9-13)14-12/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGFWOMIRILBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=CC(=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Acetylpiperazin-1-yl)picolinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.